
6-Iodo-3-methylene-1-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-3-methylene-1-hexene is an organic compound with the molecular formula C7H11I. It is a halogenated alkene, characterized by the presence of an iodine atom attached to the sixth carbon of a hexene chain, and a methylene group at the third carbon. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methylene-1-hexene typically involves the halogenation of 3-methylene-1-hexene. One common method is the addition of iodine to the double bond of 3-methylene-1-hexene under controlled conditions. This reaction can be carried out in the presence of a solvent such as dichloromethane at low temperatures to ensure selective iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale halogenation processes. These processes would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-3-methylene-1-hexene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the methylene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Addition: Halogens (e.g., bromine) in non-polar solvents, hydrogen gas with a palladium catalyst.
Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid) in non-aqueous solvents.
Major Products
Substitution: Formation of 6-hydroxy-3-methylene-1-hexene.
Addition: Formation of dihalogenated alkanes or hydrogenated alkanes.
Oxidation: Formation of epoxides or diols.
Aplicaciones Científicas De Investigación
6-Iodo-3-methylene-1-hexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Iodo-3-methylene-1-hexene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in electrophilic addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the iodine atom, which stabilizes the transition state in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-1-hexene: Similar structure but lacks the methylene group at the third carbon.
6-Bromo-3-methylene-1-hexene: Bromine instead of iodine, leading to different reactivity and properties.
3-Methylene-1-hexene: Lacks the halogen atom, resulting in different chemical behavior.
Uniqueness
6-Iodo-3-methylene-1-hexene is unique due to the presence of both an iodine atom and a methylene group, which confer distinct reactivity patterns. The iodine atom’s large size and polarizability make it a good leaving group, while the methylene group provides a site for further functionalization.
Propiedades
Fórmula molecular |
C7H11I |
|---|---|
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
6-iodo-3-methylidenehex-1-ene |
InChI |
InChI=1S/C7H11I/c1-3-7(2)5-4-6-8/h3H,1-2,4-6H2 |
Clave InChI |
GHWGEJVLMJRSPE-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

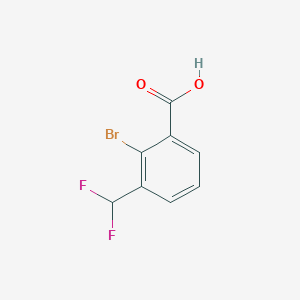
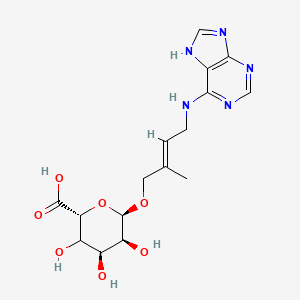
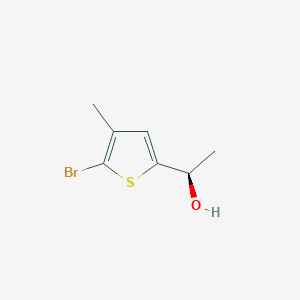

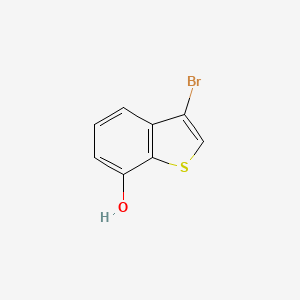

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
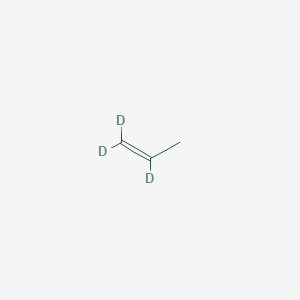

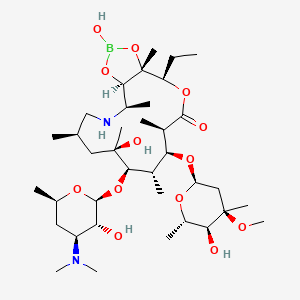
![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)
